molecular formula C17H14N2O4S B2774371 3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034382-59-5

3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2774371
CAS RN: 2034382-59-5
M. Wt: 342.37
InChI Key: YFOCSHJMZZVKLU-UHFFFAOYSA-N
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Description

“3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione”, also known as TBO-Ring or TBO, is a synthetic compound. It belongs to the class of organic compounds known as 1,4-benzodiazepines, which are organic compounds containing a benzene ring fused to a 1,4-azepine .


Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C17H14N2O4S. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The synthesis of thiophene derivatives involves various reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 342.37. More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Heterocyclic Compound Synthesis

New derivatives of 1, 3-oxazolidine and other heterocyclic compounds have been prepared, showcasing the versatility of these structures in synthesizing compounds with potential biological activities (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).

Agricultural Fungicides

Famoxadone, a derivative within the oxazolidinone class, has been commercialized as an agricultural fungicide, demonstrating the application of these compounds in protecting crops from pathogens (Sternberg et al., 2001).

Antimicrobial Activity

1,3-Oxazolidine-2-one derivatives bearing amide, sulfonamide, and thiourea moieties have shown significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Karaman et al., 2018).

Anticancer and Antimicrobial Agents

Novel thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties, illustrating the compound's role in the development of potential therapeutics (Mohsen et al., 1985).

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might include exploring more biological activities of this compound and its derivatives, and optimizing their synthesis methods.

properties

IUPAC Name

3-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-15-10-23-17(22)19(15)13-8-18(9-13)16(21)12-5-3-11(4-6-12)14-2-1-7-24-14/h1-7,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOCSHJMZZVKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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